Hydrogen Bond Donor Deficiency: N6-Dibenzyl Substitution Eliminates HBD Capacity vs. N6-Unsubstituted Purine-6-amines
N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine contains zero hydrogen bond donors (HBD = 0), whereas the parent 2-butyl-9-methyl-9H-purin-6-amine core would possess two hydrogen bond donors from the primary amine at the 6-position . This substitution fundamentally alters membrane permeability and receptor binding characteristics. The complete absence of HBD capacity at N6 distinguishes this compound from mono-benzylated analogs and the parent amine, affecting its suitability for CNS penetration and reducing potential for metabolism via glucuronidation of the amine moiety . This property is particularly relevant for compounds intended to cross biological barriers or interact with hydrophobic binding pockets.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 hydrogen bond donors |
| Comparator Or Baseline | Parent 2-butyl-9-methyl-9H-purin-6-amine (hypothetical HBD = 2 from primary amine); N-benzyl-9-methyl-9H-purin-6-amine (CAS 5440-16-4; HBD = 1) |
| Quantified Difference | Reduction of 2 HBD units vs. parent amine; reduction of 1 HBD unit vs. mono-benzyl analog |
| Conditions | Calculated physicochemical properties from molecular structure |
Why This Matters
Zero HBD count improves membrane permeability and reduces metabolic liability, making this compound a superior scaffold for CNS-targeted drug candidates compared to amine-containing analogs.
